molecular formula C7H8FN3O2 B11908352 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine

Cat. No.: B11908352
M. Wt: 185.16 g/mol
InChI Key: FPIBRVBEIRXZQG-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce nitro groups to amino groups.

    Electrophilic Aromatic Substitution: To introduce the fluorine atom.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

    Substitution Reagents: Such as halogens for electrophilic aromatic substitution.

Major Products

    Amines: From reduction reactions.

    Nitro Compounds: From oxidation reactions.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoronitrobenzene: Similar structure but lacks the amino groups.

    5-Methyl-2-nitroaniline: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with amino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

4-fluoro-5-methyl-3-nitrobenzene-1,2-diamine

InChI

InChI=1S/C7H8FN3O2/c1-3-2-4(9)6(10)7(5(3)8)11(12)13/h2H,9-10H2,1H3

InChI Key

FPIBRVBEIRXZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)[N+](=O)[O-])N)N

Origin of Product

United States

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